Methyl picolinate

Overview

Description

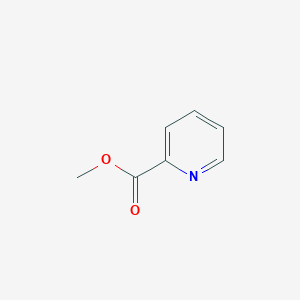

Methyl picolinate, also known as methyl 2-pyridinecarboxylate, is an organic compound with the molecular formula C7H7NO2. It is a derivative of picolinic acid and is characterized by a pyridine ring substituted with a carboxylate ester group at the 2-position. This compound is a colorless to yellow liquid with a distinct aromatic odor and is slightly soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl picolinate can be synthesized through various methods. One common method involves the esterification of picolinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Another method involves the oxidative esterification of 2-(hydroxymethyl)pyridine with methanol. This reaction uses a palladium catalyst and potassium carbonate as a base, with oxygen as the oxidant. The reaction is conducted at 60°C in a sealed tube for several hours .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove water and drive the reaction to completion. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Methyl picolinate undergoes various chemical reactions, including:

Hydrolysis: In the presence of aqueous acid or base, this compound can be hydrolyzed to picolinic acid and methanol.

Reduction: It can be reduced to 2-(hydroxymethyl)pyridine using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Substitution: Amines or other nucleophiles in the presence of a base such as triethylamine.

Major Products Formed:

Hydrolysis: Picolinic acid and methanol.

Reduction: 2-(Hydroxymethyl)pyridine.

Substitution: Various amides depending on the nucleophile used

Scientific Research Applications

Pharmaceutical Applications

Methyl picolinate serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been investigated for their therapeutic potential, particularly in cardiovascular diseases (CVD).

Case Study: Cardiovascular Disease Research

A recent study developed methyl 5-((cinnamoyloxy)methyl)picolinate, utilizing simple cinnamic acid and nicotinic acid derivatives. This compound was characterized through multiple techniques including NMR, FT-IR, and HRMS. The study aimed to target CVD by interacting with key proteins such as MAPK and TNF-α, demonstrating the compound's potential as a novel therapeutic agent for lipid regulation and cardiovascular health .

Agricultural Applications

In agriculture, this compound is explored for its role in enhancing plant growth and resistance to pests. Its derivatives may serve as bioactive compounds that promote plant health.

Research Insights

Research has indicated that certain picolinate derivatives can act as growth regulators or biopesticides. For instance, studies have shown that this compound can improve seed germination rates and enhance resistance against fungal pathogens . This application is particularly relevant in sustainable agriculture, where minimizing chemical inputs is crucial.

Biochemical Applications

This compound is also significant in biochemical research, particularly in the study of metabolic pathways and enzyme interactions.

Enzyme Interaction Studies

This compound has been used as a model compound to investigate glycosylation processes. In one study, it acted as an acceptor for various glycosyl donors, providing insights into the enzymatic mechanisms of glycosylation . This research is vital for understanding carbohydrate metabolism and developing new biocatalytic processes.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of methyl picolinate and its derivatives often involves interaction with specific molecular targets. For instance, in herbicidal applications, this compound derivatives act as synthetic auxins, mimicking the action of natural plant hormones. They bind to auxin receptors, leading to uncontrolled growth and eventually plant death .

In biological systems, this compound derivatives may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and application .

Comparison with Similar Compounds

Methyl picolinate is part of a broader class of picolinate compounds, which include:

Ethyl picolinate: Similar to this compound but with an ethyl ester group. It has similar chemical properties but may exhibit different reactivity and biological activity.

Picolinic acid: The parent compound, which lacks the ester group. It is more polar and has different solubility and reactivity characteristics.

Halauxifen-methyl: A synthetic auxin herbicide with a similar structural skeleton but different substituents, leading to distinct herbicidal activity.

This compound is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. Its derivatives are widely used in various applications, highlighting its versatility and importance in scientific research .

Biological Activity

Methyl picolinate, a derivative of picolinic acid, is an organic compound with significant biological activities that have garnered attention in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its pyridine ring structure with a methyl ester functional group. Its molecular formula is , and it has a molecular weight of approximately 139.14 g/mol. The compound's structure allows it to engage in various biochemical interactions, making it a candidate for therapeutic applications.

Mechanisms of Biological Activity

This compound exhibits several biological activities, primarily through its interaction with various proteins and enzymes. Key mechanisms include:

- Anti-inflammatory Effects : Studies have indicated that this compound can inhibit nitric oxide production in macrophages, suggesting potential anti-inflammatory properties.

- Cardiovascular Protection : Research has demonstrated that this compound interacts with proteins involved in cardiovascular disease (CVD) pathways, including MAPK, PCSK9, MPO, SIRT1, and TNF-α. These interactions indicate its potential as a therapeutic agent for CVD .

- Neuroprotective Potential : The compound shows high gastrointestinal absorption and blood-brain barrier (BBB) permeability, which may allow it to act on neural targets effectively .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of nitric oxide production | |

| Cardiovascular health | Interaction with MAPK, PCSK9, MPO | |

| Neuroprotection | High BBB permeability |

Case Study: Interaction with Cardiovascular Disease Targets

A recent study synthesized methyl 5-((cinnamoyloxy)methyl)picolinate to explore its bio-target potential against CVD. The study utilized various biochemical assays to evaluate the compound's binding interactions with key biomarkers associated with cardiovascular conditions. The findings revealed that the synthesized compound could effectively bind to multiple targets involved in CVD pathways, highlighting its therapeutic potential .

Case Study: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of methyl 5-hydroxypyridine-2-carboxylate (an isomer of this compound). This study demonstrated that the compound could inhibit nitric oxide production without cytotoxicity in lipopolysaccharide-stimulated macrophages. Although this study did not directly examine this compound, it suggests that similar derivatives may possess comparable anti-inflammatory properties.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the reaction of pyridine derivatives with methylating agents. Notably, derivatives such as methyl 5-(hydroxymethyl)picolinate are also being explored for their enhanced biological activities .

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize methyl picolinate to ensure reproducibility?

- Methodological Answer : this compound synthesis typically involves esterification of picolinic acid with methanol under acidic catalysis. Characterization requires spectroscopic techniques (e.g., NMR for structural confirmation, mass spectrometry for molecular weight validation, and HPLC for purity assessment). Experimental protocols must detail reaction conditions (temperature, catalyst concentration) and purification steps. Reproducibility hinges on rigorous documentation of synthetic procedures and cross-referencing with established spectral databases .

Q. What standardized analytical methods are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Reverse-phase HPLC coupled with UV detection is widely used for quantification. Sample preparation should include protein precipitation (e.g., acetonitrile) and filtration to minimize matrix interference. Validation parameters (linearity, LOQ, recovery rates) must align with ICH guidelines. For trace analysis, LC-MS/MS with isotopically labeled internal standards (e.g., deuterated this compound) improves accuracy .

Advanced Research Questions

Q. How can the PICOT framework guide mechanistic studies on this compound’s biochemical interactions?

- Methodological Answer :

- Population (P) : Target biological systems (e.g., enzyme isoforms, cell lines).

- Intervention (I) : this compound at varying concentrations.

- Comparison (C) : Untreated controls or structurally analogous esters.

- Outcome (O) : Binding affinity (via SPR or ITC), enzyme inhibition kinetics.

- Time (T) : Acute vs. chronic exposure effects.

This framework ensures hypothesis-driven experiments, such as identifying dose-dependent inhibition of metalloenzymes, and aligns with systematic literature reviews to contextualize findings .

Q. What in vivo models are suitable for assessing this compound’s efficacy-toxicity balance?

- Methodological Answer :

- Model Selection : Drosophila melanogaster (for developmental toxicity screening, as demonstrated in chromium picolinate studies) or rodent models (for pharmacokinetic profiling).

- PICOT Application :

- P : Adult zebrafish or murine models.

- I : Oral administration of this compound.

- C : Vehicle controls or alternative esters.

- O : Biomarkers (e.g., oxidative stress markers, histopathology).

- T : Longitudinal monitoring over 28 days.

Ethical considerations include adherence to ARRIVE guidelines and dose escalation protocols to minimize harm .

Q. How can researchers resolve contradictions in existing data on this compound’s pro-oxidant vs. antioxidant effects?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines to aggregate conflicting studies. Apply PICOT to categorize variables:

- P : Cell types (e.g., hepatocytes vs. neurons).

- I : Concentration ranges (nanomolar to millimolar).

- C : Presence/absence of cofactors (e.g., metal ions).

- O : ROS levels (measured via DCFDA assay) vs. antioxidant enzyme activity (SOD, CAT).

- T : Acute (24h) vs. prolonged (72h) exposure.

Meta-analysis can identify confounding factors (e.g., pH-dependent ester hydrolysis) and inform follow-up experiments .

Q. Methodological Considerations

- Experimental Design : Follow ’s guidelines for replicability, including detailed supplemental materials for synthetic protocols and raw data.

- Ethical Compliance : For in vivo studies, prioritize alternatives to mammalian models (e.g., C. elegans) where feasible, and ensure IACUC approval .

- Data Analysis : Use multivariate statistics (ANOVA with post-hoc tests) to account for interaction effects between this compound and biological variables .

Properties

IUPAC Name |

methyl pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-10-7(9)6-4-2-3-5-8-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMMIHXMBOZYNET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062432 | |

| Record name | 2-Pyridinecarboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2459-07-6 | |

| Record name | 2-Pyridinecarboxylic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2459-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Carbomethoxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002459076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl picolinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinecarboxylic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyridinecarboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl pyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CARBOMETHOXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II4AAE7Y3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.